molecular formula C14H10ClFO2 B2678127 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone CAS No. 289717-98-2

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone

Cat. No. B2678127
CAS RN: 289717-98-2
M. Wt: 264.68
InChI Key: QZWSQLKOPCPRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone, also known as EF-24, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. EF-24 belongs to the class of chalcones, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Scientific Research Applications

Anti-Inflammatory Activity

Research on similar compounds to 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone indicates potential anti-inflammatory properties. For example, a study synthesized derivatives of 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and evaluated their anti-inflammatory activity, finding significant results in comparison to indomethacin (Karande & Rathi, 2017).

Molecular Structure and Spectroscopic Analysis

Another research focus is the molecular structure and spectroscopic analysis of related compounds. A study on the molecular structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one provided insights into the compound's vibrational wavenumbers and geometrical parameters (Najiya et al., 2014).

Synthesis of Derivatives for Various Applications

Derivatives of similar compounds have been synthesized for diverse applications. For instance, the synthesis of 1-aryl-2,2-dihalogenoethanone oximes has been explored for the creation of thiadiazoles, indicating a broad range of chemical applications (Yoon, Cho, & Kim, 1998).

Pharmaceutical Synthesis

In pharmaceutical synthesis, related compounds have been used as intermediates. For example, the synthesis of the NK(1) receptor antagonist Aprepitant involved compounds with similar structures, indicating the potential use of 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone in drug development (Brands et al., 2003).

Application in Organic Chemistry and Catalysis

Research also extends to applications in organic chemistry and catalysis. For instance, the study of Ruthenium(II) complexes containing derivatives of similar compounds suggests applications in catalytic asymmetric transfer hydrogenation (Yang et al., 1997).

Biotransformation and Biocatalysis

Biotransformation using specific bacterial strains has been explored for synthesizing chiral intermediates of antifungal agents, indicating the potential use of 1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone in biocatalytic processes (Miao et al., 2019).

Environmental Applications

In environmental applications, studies have investigated the microbial dehalorespiration of related compounds, which could have implications for bioremediation and detoxification of environmental pollutants (De Wildeman et al., 2003).

properties

IUPAC Name

1-[2-(4-chlorophenoxy)-5-fluorophenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-9(17)13-8-11(16)4-7-14(13)18-12-5-2-10(15)3-6-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWSQLKOPCPRNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.